1,3-Dibromo-2-ethylbenzene 1,3-Dibromo-2-ethylbenzene
Brand Name: Vulcanchem
CAS No.: 41053-30-9
VCID: VC7889244
InChI: InChI=1S/C8H8Br2/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3
SMILES: CCC1=C(C=CC=C1Br)Br
Molecular Formula: C8H8Br2
Molecular Weight: 263.96 g/mol

1,3-Dibromo-2-ethylbenzene

CAS No.: 41053-30-9

Cat. No.: VC7889244

Molecular Formula: C8H8Br2

Molecular Weight: 263.96 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dibromo-2-ethylbenzene - 41053-30-9

Specification

CAS No. 41053-30-9
Molecular Formula C8H8Br2
Molecular Weight 263.96 g/mol
IUPAC Name 1,3-dibromo-2-ethylbenzene
Standard InChI InChI=1S/C8H8Br2/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3
Standard InChI Key FROIOESJRJZRFO-UHFFFAOYSA-N
SMILES CCC1=C(C=CC=C1Br)Br
Canonical SMILES CCC1=C(C=CC=C1Br)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 1,3-dibromo-2-ethylbenzene is defined by its aromatic core, which directs the reactivity and stability of the compound. Key structural features include:

  • Molecular Formula: C₈H₈Br₂

  • SMILES Notation: CCC1=C(C=CC=C1Br)Br

  • InChI Key: FROIOESJRJZRFO-UHFFFAOYSA-N

  • Molecular Weight: 263.96 g/mol

The ethyl group at the 2-position introduces steric bulk, while the bromine atoms at the 1- and 3-positions enhance electrophilic substitution resistance due to their electron-withdrawing effects.

Synthesis and Production

Halogenation Strategies

The synthesis of 1,3-dibromo-2-ethylbenzene typically involves bromination of 2-ethylbenzene derivatives. While direct methods are scarce in the literature, analogous pathways for related compounds suggest the following approaches:

  • Electrophilic Bromination: Reacting 2-ethylbenzene with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled conditions.

  • Directed Ortho-Metalation: Utilizing directing groups to achieve regioselective bromination, followed by functional group interconversion .

A patent (EP0021112A1) describes the use of thionyl chloride (SOCl₂) and bromine for synthesizing dibromo-dimethylpropane derivatives, highlighting the utility of chlorination-bromination sequences .

Industrial-Scale Considerations

Industrial production may employ continuous flow reactors to optimize yield and purity. Key parameters include:

  • Temperature: 0–150°C

  • Catalysts: Acid chlorides (e.g., PCl₅, SOCl₂) to activate intermediates

  • Purification: Distillation or recrystallization to isolate the product

Physicochemical Properties

Physical State and Stability

  • Appearance: Likely a colorless to pale yellow liquid or low-melting solid (based on analogues like 1,3-dibromo-5-methylbenzene, mp: 2–6°C) .

  • Density: Estimated ~1.8 g/cm³ (similar to 1,3-dibromo-2-methylbenzene) .

  • Boiling Point: Predicted >200°C (extrapolated from 1,3-dibromo-5-ethylbenzene derivatives) .

Solubility and Reactivity

  • Solubility: Miscible with organic solvents (e.g., toluene, dichloromethane); immiscible with water .

  • Reactivity: Bromine substituents enable nucleophilic aromatic substitution (SNAr) and Suzuki coupling reactions, while the ethyl group facilitates Friedel-Crafts alkylation .

Applications in Research and Industry

Organic Synthesis

1,3-Dibromo-2-ethylbenzene serves as a versatile building block in:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings to generate biaryl structures .

  • Polymer Chemistry: As a monomer for brominated polymers with flame-retardant properties .

  • Pharmaceutical Intermediates: Halogenated aromatics are precursors in drug discovery (e.g., kinase inhibitors).

Material Science

  • Liquid Crystals: Ethyl and bromine groups enhance mesomorphic stability in liquid crystalline phases.

  • Coordination Complexes: Bromine atoms act as ligands in palladium-catalyzed reactions .

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